Allyltriphenylphosphonium bromide

Description

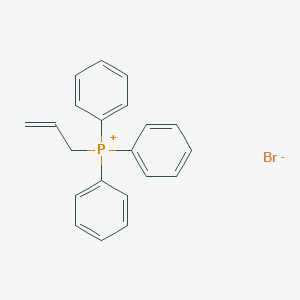

Structure

3D Structure of Parent

Properties

IUPAC Name |

triphenyl(prop-2-enyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20P.BrH/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h2-17H,1,18H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYKRJUVEOBFGH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90935337 | |

| Record name | Triphenyl(prop-2-en-1-yl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90935337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1560-54-9 | |

| Record name | Phosphonium, triphenyl-2-propen-1-yl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1560-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyltriphenylphosphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001560549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyltriphenylphosphonium bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allyltriphenylphosphonium bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59815 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triphenyl(prop-2-en-1-yl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90935337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyltriphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYLTRIPHENYLPHOSPHONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QT9PR2Z47K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Allyltriphenylphosphonium Bromide: A Comprehensive Technical Guide

CAS Number: 1560-54-9

Allyltriphenylphosphonium bromide is a quaternary phosphonium (B103445) salt that serves as a versatile and indispensable reagent in modern organic synthesis. This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals, detailing its synthesis, core applications, and relevant experimental protocols.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] It is hygroscopic and should be stored in a dry environment. Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1560-54-9 | [1][2] |

| Molecular Formula | C₂₁H₂₀BrP | [2] |

| Molecular Weight | 383.26 g/mol | [2] |

| Melting Point | 222-225 °C | [1] |

| Appearance | White crystalline powder | [1] |

| Solubility | Soluble in water and alcohol. Decomposes in water. |

Synthesis

The primary route for the synthesis of this compound is the reaction of triphenylphosphine (B44618) with allyl bromide.[1] This straightforward nucleophilic substitution reaction is typically carried out in a dry, inert solvent.

Experimental Protocol: Synthesis of this compound

A general laboratory-scale protocol for the synthesis is outlined below.

| Parameter | Value/Description |

| Reactants | Triphenylphosphine, Allyl bromide |

| Solvent | Dry Toluene (B28343) or Acetonitrile (B52724) |

| Reaction Temperature | 70-115 °C |

| Reaction Time | 7.5 - 24 hours |

| Work-up | Cooling, filtration, washing with a non-polar solvent (e.g., pentane (B18724) or toluene), and drying under vacuum. |

Detailed Methodology:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add triphenylphosphine (1.0 equivalent).

-

Add dry acetonitrile or toluene to dissolve the triphenylphosphine.

-

To this solution, add allyl bromide (1.0 equivalent) under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to 70 °C and stir for 24 hours.

-

After the reaction is complete, cool the mixture to room temperature, which should induce precipitation of the product.

-

Collect the white solid by vacuum filtration and wash it with dry pentane (3 x 10 mL).

-

Dry the resulting white solid under vacuum for 12 hours to yield this compound.

Synthesis Workflow for this compound

Core Applications in Organic Synthesis

This compound is a cornerstone reagent in several critical organic transformations, primarily valued for its role in the formation of carbon-carbon bonds.

The Wittig Reaction

The most prominent application of this compound is as a precursor to the corresponding phosphorus ylide in the Wittig reaction. This reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. The allyl ylide, generated in situ by deprotonation of the phosphonium salt with a strong base, reacts with a carbonyl compound to yield a 1,4-diene.

Experimental Protocol: Wittig Reaction with Benzaldehyde (B42025)

The following protocol details the reaction of the allyl ylide with benzaldehyde to form 1-phenyl-1,3-butadiene.

| Parameter | Value/Description |

| Phosphonium Salt | This compound |

| Carbonyl Compound | Benzaldehyde |

| Base | n-Butyllithium (n-BuLi) or Sodium bis(trimethylsilyl)amide (NaHMDS) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | -78 °C to room temperature |

| Work-up | Quenching with a saturated aqueous solution of ammonium (B1175870) chloride, extraction with an organic solvent, drying, and purification by column chromatography. |

Detailed Methodology:

-

In a flame-dried, two-necked flask under an inert atmosphere, suspend this compound (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to -78 °C and add a strong base (1.05 equivalents) dropwise. The formation of a colored solution indicates ylide generation.

-

After stirring the ylide solution for 30-60 minutes at -78 °C, add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF.

-

Allow the reaction to proceed at -78 °C for a specified time before gradually warming to room temperature. Monitor the reaction's progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to separate the desired alkene from the triphenylphosphine oxide byproduct.

General Workflow for the Wittig Reaction

Phase Transfer Catalysis

This compound can function as a phase transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases (e.g., aqueous and organic). The lipophilic triphenylphosphonium cation pairs with an anionic reactant from the aqueous phase, transporting it into the organic phase where the reaction occurs. This enhances reaction rates and yields.

Mechanism of Phase Transfer Catalysis:

The mechanism involves the phosphonium cation forming an ion pair with the reactive anion in the aqueous phase. Due to the lipophilic nature of the triphenyl and allyl groups, this ion pair becomes soluble in the organic solvent. Once in the organic phase, the anion can readily react with the organic substrate. After the reaction, the phosphonium cation can return to the aqueous phase to transport another reactive anion, thus completing the catalytic cycle.

Phase Transfer Catalysis Mechanism

Curing Accelerator for Epoxy Resins

In polymer chemistry, this compound is employed as a curing accelerator for epoxy resins.[3] It facilitates the cross-linking process, leading to faster curing times and potentially enhancing the properties of the final polymer. The mechanism often involves the phosphonium salt acting as a catalyst to open the epoxide ring, thereby initiating or accelerating the polymerization with a curing agent.

Biological Activity

While primarily a synthetic reagent, some triphenylphosphonium salts have been investigated for their biological activities. Reports suggest that certain phosphonium salts, including those with structures related to this compound, exhibit antiproliferative and antimicrobial properties.[4][5] This activity is often attributed to their ability to accumulate in mitochondria due to the large negative membrane potential, leading to cellular dysfunction. However, specific signaling pathways for this compound have not been elucidated.

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, such as a fume hood. As it is hygroscopic, it should be stored in a tightly sealed container in a dry place.

Conclusion

This compound is a valuable and versatile reagent with significant applications in organic synthesis, most notably in the Wittig reaction for alkene formation. Its utility extends to phase transfer catalysis and polymer chemistry as a curing accelerator. This guide provides a foundational understanding of its properties, synthesis, and key applications, offering detailed protocols to aid researchers in its effective utilization. Further research into its potential biological activities may open new avenues for its application in medicinal chemistry and drug development.

References

- 1. This compound | 1560-54-9 [chemicalbook.com]

- 2. This compound | C21H20BrP | CID 197740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and Antiproliferative Activity of Triphenylphosphonium Derivatives of Natural Allylpolyalkoxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. conservancy.umn.edu [conservancy.umn.edu]

An In-depth Technical Guide to the Physical Properties of Allyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of allyltriphenylphosphonium bromide, a versatile reagent in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development who utilize phosphonium (B103445) salts in their work.

Core Physical and Chemical Properties

This compound is a quaternary phosphonium salt that is widely employed as a precursor to the corresponding ylide for the Wittig reaction, enabling the synthesis of various alkenes. Its physical characteristics are crucial for its handling, storage, and reactivity.

Appearance: This compound typically presents as a white crystalline powder.[1][2]

Table of Quantitative Data

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₀BrP | [3][4][5] |

| Molecular Weight | 383.26 g/mol | [2][5] |

| Melting Point | 222-225 °C (lit.) | [1][2][4][5] |

| Boiling Point | Not Applicable (decomposes) | [4] |

| Water Solubility | Decomposes | [1][4][5][6] |

| Sensitivity | Hygroscopic | [5][6] |

Experimental Protocols

Synthesis of this compound

A standard method for the preparation of this compound involves the reaction of triphenylphosphine (B44618) with allyl bromide.[1]

Methodology:

-

Reaction Setup: A solution of triphenylphosphine is prepared in a suitable dry solvent, such as toluene, under an inert atmosphere (e.g., nitrogen or argon) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: Allyl bromide is added to the stirred solution. The reaction is typically exothermic.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to ensure the completion of the reaction. The progress of the reaction can be monitored by the precipitation of the phosphonium salt.

-

Isolation and Purification: The resulting white precipitate of this compound is collected by filtration. The collected solid is then washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.

-

Drying: The purified product is dried under vacuum to remove residual solvent. Due to its hygroscopic nature, it should be stored in a desiccator.[5][6]

General Protocol for a Wittig Reaction using this compound

This compound is a precursor to the allyl-substituted phosphorus ylide used in the Wittig reaction to form a new carbon-carbon double bond.[7][8][9]

Methodology:

-

Ylide Generation: this compound is suspended in a dry, aprotic solvent (e.g., tetrahydrofuran (B95107) or diethyl ether) under an inert atmosphere. A strong base, such as n-butyllithium, sodium hydride, or sodium amide, is added to the suspension at a low temperature (e.g., 0 °C or -78 °C) to deprotonate the phosphonium salt and form the corresponding phosphorus ylide.[8][10] The formation of the ylide is often indicated by a color change.

-

Reaction with Carbonyl Compound: A solution of the desired aldehyde or ketone in a dry, aprotic solvent is added dropwise to the ylide solution at a controlled temperature.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, which can be monitored by thin-layer chromatography.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., magnesium sulfate (B86663) or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product, an alkene, is then purified by column chromatography. The by-product, triphenylphosphine oxide, is also formed.[8]

Visualizations

The Wittig Reaction Mechanism

The following diagram illustrates the key steps of the Wittig reaction, a fundamental application of this compound.

Caption: Workflow of the Wittig reaction.

This diagram outlines the two main stages of the Wittig reaction. The first stage is the formation of the phosphorus ylide from the this compound salt using a strong base. The second stage involves the reaction of the ylide with a carbonyl compound to form an oxaphosphetane intermediate, which then decomposes to yield the final alkene product and triphenylphosphine oxide.

References

- 1. This compound | 1560-54-9 [chemicalbook.com]

- 2. strem.com [strem.com]

- 3. This compound | C21H20BrP | CID 197740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Allyl(triphenyl)phosphonium bromide | CAS#:1560-54-9 | Chemsrc [chemsrc.com]

- 5. chemwhat.com [chemwhat.com]

- 6. parchem.com [parchem.com]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Wittig reaction - Wikipedia [en.wikipedia.org]

- 10. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

Allyltriphenylphosphonium Bromide: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

Abstract: Allyltriphenylphosphonium bromide is a versatile phosphonium (B103445) salt that serves as a cornerstone reagent in modern organic synthesis. Its primary utility lies in the Wittig reaction, a powerful method for the formation of carbon-carbon double bonds, which is fundamental to the construction of complex molecular architectures. This guide provides an in-depth overview of the physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role in the Wittig reaction. Detailed experimental protocols for its synthesis and a representative Wittig reaction are provided, along with a mechanistic illustration. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize or are considering the application of this pivotal reagent in their work.

Physicochemical Properties

This compound is a white, crystalline powder that is hygroscopic in nature.[1] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₀BrP | [1][2][3][4] |

| Molecular Weight | 383.26 g/mol | [1][4][5] |

| CAS Number | 1560-54-9 | [1][2][3][4][5][6] |

| Melting Point | 222-225 °C | [1][3][5] |

| Appearance | White crystalline powder | [1][5] |

| Solubility | Decomposes in water | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of triphenylphosphine (B44618) with allyl bromide.[7] This is a standard SN2 reaction where the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon of allyl bromide.

Experimental Protocol: Synthesis

Materials:

-

Triphenylphosphine

-

Allyl bromide

-

Dry toluene (B28343)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve triphenylphosphine in dry toluene.

-

To the stirred solution, add allyl bromide dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux.

-

Maintain the reflux with stirring for a period of 2-4 hours, or until the reaction is complete (monitoring by TLC is recommended).

-

Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold, dry toluene to remove any unreacted starting materials.

-

Dry the product under vacuum to yield this compound as a white crystalline solid.

Synthesis Workflow

Applications in Organic Synthesis: The Wittig Reaction

The most prominent application of this compound is in the Wittig reaction, which converts aldehydes and ketones into alkenes.[8][9][10] This reaction is highly valued for its reliability and the predictable regioselectivity of the newly formed double bond.

Detailed Experimental Protocol: Wittig Reaction

Materials:

-

This compound

-

A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

-

Anhydrous solvent (e.g., THF, DMSO)

-

An aldehyde or ketone

-

Round-bottom flask

-

Syringes

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, suspend this compound in the anhydrous solvent.

-

Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C, depending on the base).

-

Slowly add the strong base to the suspension with vigorous stirring. The formation of the ylide is often indicated by a color change (typically to a deep orange or red).

-

Allow the mixture to stir for 30-60 minutes to ensure complete ylide formation.

-

Dissolve the aldehyde or ketone in a small amount of the anhydrous solvent and add it dropwise to the ylide solution.

-

After the addition, allow the reaction to warm to room temperature and stir for several hours, or until completion.

-

Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired alkene.

Reaction Mechanism: The Wittig Reaction

The mechanism of the Wittig reaction involves the initial formation of a phosphorus ylide, which then reacts with a carbonyl compound. The key steps are the nucleophilic attack of the ylide on the carbonyl carbon, leading to a betaine (B1666868) intermediate, which then cyclizes to an oxaphosphetane. This four-membered ring intermediate subsequently collapses to form the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[8]

Other Applications

Beyond the Wittig reaction, this compound and related phosphonium salts find utility as:

-

Phase-Transfer Catalysts: They can facilitate reactions between reactants in immiscible phases, enhancing reaction rates and yields.[6]

-

Precursors to other Reagents: The allyl group can be modified to generate other useful synthetic intermediates.

-

Role in Drug Synthesis: The Wittig reaction is a common strategy in the synthesis of pharmaceutical compounds where the stereospecific formation of a double bond is required.[6]

Potential Biological Activity

Interestingly, some phosphonium salts have been investigated for their biological activities. There are reports suggesting that certain phosphonium compounds, including this compound, exhibit antiviral activity against the influenza A virus.[2] However, the mechanism of this activity is not well-elucidated for this specific compound, and its primary role remains firmly in the realm of chemical synthesis.

Safety Information

This compound is an irritant. It is recommended to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It should be used in a well-ventilated area or a fume hood. As it is hygroscopic, it should be stored in a tightly sealed container in a dry place.

Conclusion

This compound is an indispensable reagent for synthetic chemists, offering a reliable and versatile method for alkene synthesis via the Wittig reaction. Its straightforward preparation and broad applicability in the construction of complex molecules underscore its importance in both academic research and industrial applications, including drug development. A thorough understanding of its properties, handling, and reaction mechanisms is crucial for its effective and safe utilization in the laboratory.

References

- 1. srinichem.com [srinichem.com]

- 2. This compound | 1560-54-9 [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Metal-Free Synthesis of Aryltriphenylphosphonium Bromides by the Reaction of Triphenylphosphine with Aryl Bromides in Refluxing Phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to the Solubility of Allyltriphenylphosphonium Bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of allyltriphenylphosphonium bromide in common organic solvents. Understanding the solubility of this versatile reagent is critical for its effective use in a variety of chemical transformations, most notably the Wittig reaction, as well as for its proper handling, storage, and purification. While precise quantitative solubility data is not widely available in published literature, this guide synthesizes qualitative information from experimental procedures and related compounds to provide a robust understanding of its solubility profile.

Core Concepts: Structure and Polarity

This compound is a quaternary phosphonium (B103445) salt. Its structure, consisting of a positively charged phosphorus atom bonded to three phenyl groups and one allyl group, with a bromide counter-ion, dictates its solubility. The triphenylphosphine (B44618) moiety imparts significant nonpolar character, while the phosphonium salt nature introduces ionic characteristics. This dual nature results in a nuanced solubility profile, with good solubility generally observed in polar aprotic and protic organic solvents.

Qualitative Solubility Profile

The following table summarizes the qualitative solubility of this compound in a range of common organic solvents based on information gathered from its synthesis, purification, and use in chemical reactions.

| Solvent Family | Solvent | Relative Polarity | Qualitative Solubility | Rationale/Context |

| Ethers | Tetrahydrofuran (THF) | 0.207 | Soluble | Commonly used as a solvent for Wittig reactions involving this reagent.[1][2] |

| Diethyl ether | 0.117 | Sparingly Soluble / Insoluble | Often used as a wash solvent during purification, indicating low solubility.[3] | |

| Halogenated | Dichloromethane (DCM) | 0.309 | Soluble | A common solvent for phosphonium salts due to its polarity.[3] |

| Chloroform | Not specified | Soluble | Generally a good solvent for phosphonium salts.[3] | |

| Aromatic | Toluene | 0.099 | Sparingly Soluble / Insoluble | Frequently used as a solvent for the synthesis of phosphonium salts, where the product often precipitates out.[4][5][6] |

| Ketones | Acetone | 0.355 | Soluble | A polar aprotic solvent expected to solubilize phosphonium salts.[3] |

| Alcohols | Methanol | 0.762 | Soluble | A polar protic solvent that can solvate ionic compounds.[3] |

| Ethanol | 0.654 | Soluble | Similar to methanol, it is a polar protic solvent.[3] | |

| Amides | Dimethylformamide (DMF) | 0.386 | Soluble | A polar aprotic solvent with a high dielectric constant, effective at dissolving salts. |

| Sulfoxides | Dimethyl sulfoxide (B87167) (DMSO) | 0.444 | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of salts. |

| Esters | Ethyl acetate | 0.228 | Sparingly Soluble | Used as a wash solvent in the purification of related phosphonium salts, suggesting low solubility.[7] |

| Alkanes | Hexane / Pentane | ~0.009 | Insoluble | Nonpolar solvents are not effective at dissolving ionic salts. Used as a wash solvent.[5] |

| Water | Water | 1.000 | Decomposes | The compound is hygroscopic and decomposes in water.[8] |

Experimental Protocol: Gravimetric Solubility Determination

For researchers requiring precise quantitative solubility data, the following gravimetric method is a standard approach for determining the solubility of a solid in a solvent.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial).

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed at the constant temperature until the excess solid has settled.

-

Alternatively, centrifuge the mixture to accelerate the separation of the solid and liquid phases.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-weighed, airtight syringe to prevent solvent evaporation.

-

Transfer the supernatant to a pre-weighed vial.

-

Determine the mass of the collected supernatant.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the vial under reduced pressure (e.g., using a rotary evaporator or a vacuum oven) until a constant weight of the solid residue is achieved.

-

Weigh the vial containing the dry solid.

-

-

Calculation:

-

The solubility can then be calculated in various units, such as grams per 100 mL of solvent or moles per liter.

-

Application in Synthesis: The Wittig Reaction

This compound is a key precursor to the corresponding ylide used in the Wittig reaction for the formation of alkenes from carbonyl compounds. The choice of solvent is crucial for the success of this reaction, as it must facilitate both the formation of the ylide and the subsequent reaction with the carbonyl compound.

The general mechanism involves the deprotonation of the phosphonium salt by a strong base to form the phosphorus ylide. This ylide then reacts with an aldehyde or ketone to form a betaine (B1666868) intermediate, which subsequently collapses to form the alkene and triphenylphosphine oxide.

Conclusion

This compound exhibits solubility in a range of polar organic solvents, a characteristic that is essential for its application in organic synthesis. While quantitative data remains elusive in readily accessible literature, a strong qualitative understanding can be derived from its use in reactions and purification procedures. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a reliable method for their determination. The continued use of this reagent in academic and industrial research underscores the importance of understanding its fundamental physical properties, including its solubility profile.

References

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 1560-54-9 [chemicalbook.com]

- 5. Sciencemadness Discussion Board - Preparation of Alkyltriphenylphosphonium Bromides - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Page loading... [guidechem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound(1560-54-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Allyltriphenylphosphonium Bromide: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and proper storage conditions for allyltriphenylphosphonium bromide. The information herein is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this critical reagent.

Core Stability Profile

This compound is a phosphonium (B103445) salt widely utilized as a precursor in Wittig reactions for the synthesis of various organic compounds, including fine chemicals and pharmaceuticals.[1][2] While generally stable under standard laboratory conditions, its integrity is contingent upon appropriate handling and storage. The primary factor influencing its stability is its sensitivity to moisture.

Key Stability Characteristics:

-

Moisture Sensitivity: this compound is hygroscopic and can decompose in the presence of moist air or water.[3] This degradation can impact the yield and purity of subsequent reactions.

-

Light Sensitivity: Some sources suggest that the compound may be light-sensitive, warranting protection from light during storage.

-

Incompatibilities: this compound is incompatible with strong oxidizing agents.

Recommended Storage and Handling

To maintain the quality and efficacy of this compound, adherence to strict storage and handling protocols is essential.

| Parameter | Recommendation |

| Temperature | Store in a cool, dry place. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to protect from moisture. |

| Light Exposure | Store in a light-resistant container. |

| Container | Use a tightly closed container. |

| Ventilation | Store in a well-ventilated area. |

| Incompatible Materials | Store away from strong oxidizing agents. |

Handling Precautions:

-

Handle in a fume hood to avoid inhalation of dust.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Potential Degradation Pathways

The primary degradation pathway for this compound is hydrolysis due to its moisture sensitivity. Upon exposure to water, the phosphonium salt can hydrolyze, leading to the formation of triphenylphosphine (B44618) oxide and allyl alcohol as potential degradation products.

Experimental Protocols for Stability Assessment

Due to the lack of specific published stability studies on this compound, this section outlines proposed experimental protocols based on general principles of forced degradation studies and stability-indicating analytical methods. These protocols can be adapted to evaluate the stability of the compound under various stress conditions.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[3][6][7][8]

Objective: To generate degradation products of this compound under various stress conditions to develop and validate a stability-indicating analytical method.

Stress Conditions:

-

Acid Hydrolysis:

-

Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

-

Add 0.1 N hydrochloric acid.

-

Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Neutralize the solution before analysis.

-

-

Base Hydrolysis:

-

Prepare a solution of this compound.

-

Add 0.1 N sodium hydroxide.

-

Maintain the solution at room temperature for a defined period.

-

Neutralize the solution before analysis.

-

-

Oxidative Degradation:

-

Prepare a solution of this compound.

-

Add 3% hydrogen peroxide.

-

Keep the solution at room temperature, protected from light, for a defined period.

-

-

Thermal Degradation:

-

Place the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 105 °C) for a defined period.

-

Dissolve the stressed solid in a suitable solvent for analysis.

-

-

Photolytic Degradation:

-

Expose a solution of this compound to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period.

-

A control sample should be kept in the dark at the same temperature.

-

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is crucial for separating and quantifying the intact drug from its degradation products.[9][10][11]

Objective: To develop a validated HPLC method capable of resolving this compound from all potential degradation products.

Proposed HPLC Conditions:

| Parameter | Proposed Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water (with a suitable buffer, e.g., phosphate (B84403) buffer at pH 3.0) may be effective. |

| Flow Rate | 1.0 mL/min |

| Detection | UV detection at a wavelength where the compound and its potential degradation products show absorbance (e.g., 220 nm). |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Characterization of Degradation Products

The structure of significant degradation products should be elucidated using techniques such as:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight of degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information.[12][13][14][15]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

Conclusion

The stability of this compound is paramount for its successful application in research and development. Its primary sensitivity to moisture necessitates stringent storage and handling procedures. While specific quantitative stability data for this compound is not extensively published, the implementation of systematic forced degradation studies and the development of a validated stability-indicating HPLC method, as outlined in this guide, will enable researchers to ensure the quality and reliability of this important reagent. The provided protocols serve as a robust starting point for establishing in-house stability profiles and ensuring the integrity of experimental outcomes.

References

- 1. This compound | 1560-54-9 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. Allyltriphenylphosphonium 99 1560-54-9 [sigmaaldrich.com]

- 5. Allyl(triphenyl)phosphonium bromide | CAS#:1560-54-9 | Chemsrc [chemsrc.com]

- 6. biopharminternational.com [biopharminternational.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. saudijournals.com [saudijournals.com]

- 11. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. This compound | C21H20BrP | CID 197740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. Allyl triphenylphosphonium chloride(18480-23-4) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Safety of Allyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data for Allyltriphenylphosphonium bromide (CAS No. 1560-54-9), a common reagent in organic synthesis. The information is compiled and presented to meet the needs of laboratory professionals, with a focus on quantitative data, experimental context, and clear visual representations of key concepts.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 2-Propenyltriphenylphosphonium bromide, Phosphonium, triphenyl-2-propenyl-, bromide[1][2] |

| CAS Number | 1560-54-9[1][2] |

| Molecular Formula | C₂₁H₂₀BrP[1][2] |

| Molecular Weight | 383.26 g/mol [2] |

| Chemical Structure |

|

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Physical State | Solid, powder[2] |

| Color | White[3] |

| Odor | Odorless[3] |

| Melting Point | 222-225 °C (lit.)[2][4] |

| Water Solubility | Decomposes[4] |

| Stability | Stable under normal conditions; moisture sensitive[3] |

Toxicological Data

The toxicological properties of this compound have not been fully investigated. The available acute toxicity data is presented below.

| Test | Species | Route | Value |

| LD50 | Mouse | Intravenous | 22 mg/kg[4] |

Note: No data is currently available for oral or dermal LD50 values.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification is as follows:

| Hazard Class | Category | Hazard Statement |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation[5] |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation[5] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[5] |

Signal Word: Warning[3]

Hazard Pictogram:

Experimental Protocols

This section outlines the general methodologies for determining the key physicochemical and toxicological properties cited in this guide.

Melting Point Determination (Based on OECD Guideline 102)

The melting point of this compound is determined using the capillary method as outlined in OECD Guideline 102.[6][7]

-

Sample Preparation: A small amount of the dry, powdered substance is packed into a capillary tube.

-

Apparatus: A calibrated melting point apparatus with a heating block and a thermometer is used.

-

Procedure: The capillary tube is placed in the heating block, and the temperature is raised at a slow, controlled rate.

-

Observation: The temperature at which the substance is observed to melt is recorded as the melting point.

Water Solubility (General Method based on OECD Guideline 105)

Given that this compound decomposes in water, a precise water solubility value is not applicable. The observation of decomposition is typically made using a method similar to the flask method described in OECD Guideline 105.[8][9][10]

-

Procedure: A specified amount of the substance is added to a known volume of distilled water in a flask.

-

Equilibration: The mixture is agitated at a constant temperature for a defined period.

-

Observation: The physical and chemical changes in the substance and the solution are observed. For this compound, this would involve noting the decomposition of the solid.

Acute Intravenous Toxicity (General Methodology)

The reported LD50 value was likely determined using a method consistent with general principles of acute toxicity testing, such as those that inform the development of OECD guidelines (e.g., OECD 420, 423, 425 for oral toxicity).[11][12][13][14] A general protocol for an intravenous study would involve:

-

Animal Model: A group of mice is selected for the study.

-

Dose Preparation: The test substance is dissolved or suspended in a suitable vehicle for injection.

-

Administration: A single dose of the substance is administered to each animal via intravenous injection.

-

Observation: The animals are observed for a specified period (typically 14 days) for signs of toxicity and mortality.

-

LD50 Calculation: The dose that is lethal to 50% of the test population is calculated using appropriate statistical methods.

Visualizations

Safe Handling Workflow

The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound.

Wittig Reaction Pathway

This compound is a precursor to a Wittig reagent, which is used to convert aldehydes and ketones into alkenes. The general mechanism is illustrated below.

Caption: The reaction pathway of the Wittig olefination.

Safe Handling and Storage Procedures

Engineering Controls

-

Work in a well-ventilated area.[15]

-

Use a chemical fume hood for operations that may generate dust or aerosols.

-

Ensure eyewash stations and safety showers are readily accessible.[15]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[2]

-

Respiratory Protection: If dust is generated and engineering controls are not sufficient, use a NIOSH-approved respirator for dusts.[2]

Handling

-

Avoid contact with skin, eyes, and clothing.[3]

-

Avoid breathing dust.[15]

-

Wash hands thoroughly after handling.[15]

-

Keep away from incompatible materials such as strong oxidizing agents.[15]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

The substance is moisture-sensitive; store accordingly.[3]

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[15] |

| Skin Contact | Immediately wash off with soap and plenty of water. Consult a physician.[15] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[15] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[15] |

Spill and Disposal Procedures

Spill Response

-

Evacuate personnel from the area.

-

Wear appropriate PPE.

-

Sweep up the spilled solid, avoiding dust generation, and place it in a suitable, closed container for disposal.

-

Clean the spill area with soap and water.

Waste Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Do not allow the material to enter drains or waterways.

This technical guide is intended to provide comprehensive safety information for this compound. It is essential to always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical and to be fully trained in laboratory safety procedures.

References

- 1. byjus.com [byjus.com]

- 2. Allyltriphenylphosphonium 99 1560-54-9 [sigmaaldrich.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. Allyl(triphenyl)phosphonium bromide | CAS#:1560-54-9 | Chemsrc [chemsrc.com]

- 5. This compound | C21H20BrP | CID 197740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 7. laboratuar.com [laboratuar.com]

- 8. oecd.org [oecd.org]

- 9. laboratuar.com [laboratuar.com]

- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 15. fishersci.com [fishersci.com]

Allyltriphenylphosphonium Bromide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyltriphenylphosphonium bromide is a versatile quaternary phosphonium (B103445) salt widely employed in organic synthesis. This guide provides an in-depth analysis of its chemical structure, spectroscopic properties, and key applications, with a focus on its role as a precursor in the Wittig reaction for the formation of carbon-carbon double bonds. Detailed experimental protocols, spectroscopic data, and mechanistic pathways are presented to serve as a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

Chemical Structure and Properties

This compound, with the chemical formula C₂₁H₂₀BrP, is a white crystalline solid. The structure consists of a positively charged phosphonium cation and a bromide anion. The cation features a phosphorus atom bonded to three phenyl groups and one allyl group.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₀BrP | |

| Molecular Weight | 383.26 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | 222-225 °C | |

| CAS Number | 1560-54-9 |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

| Nucleus | Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Multiplicity | Assignment |

| ¹H | 7.81-7.75 | m | 9H (Phenyl) | |

| 7.67-7.64 | m | 6H (Phenyl) | ||

| 5.68-5.51 | m | 1H (=CH) | ||

| 5.55-5.50 | m | 1H (CH₂) | ||

| 5.36-5.32 | m | 1H (CH₂) | ||

| 4.73-4.67 | m | 2H (P-CH₂) | ||

| ¹³C | 135.2 | d, J = 3.3 | d | Phenyl |

| 134.0 | d, J = 10.1 | d | Phenyl | |

| 130.5 | d, J = 2.7 | d | Phenyl | |

| 126.4 | d, J = 3.0 | d | Phenyl | |

| 123.2 | d, J = 10.0 | d | =CH | |

| 118.4 | d, J = 85.7 | d | =CH₂ | |

| 28.9 | d, J = 49.9 | d | P-CH₂ | |

| ³¹P | 21.10 |

NMR data obtained in CDCl₃.

X-ray Crystallography:

As of the latest search, specific crystallographic data (bond lengths, bond angles, and crystal lattice parameters) for this compound is not publicly available in crystallographic databases.

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized via the quaternization of triphenylphosphine (B44618) with allyl bromide.

Caption: Synthesis of this compound.

Detailed Protocol:

-

Reagents and Equipment:

-

Triphenylphosphine (1.0 eq)

-

Allyl bromide (1.0 eq)

-

Anhydrous toluene

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a solution of triphenylphosphine in dry toluene, add an equimolar amount of allyl bromide under an inert atmosphere.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by TLC or NMR.

-

Upon completion, the product, which is a white solid, will precipitate out of the solution.

-

Cool the mixture to room temperature and collect the solid by vacuum filtration.

-

Wash the solid with cold toluene or diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield pure this compound.

-

The Wittig Reaction

A primary application of this compound is in the Wittig reaction to synthesize 1,4-dienes from aldehydes. The reaction proceeds through the formation of a phosphorus ylide.

Mechanism of the Wittig Reaction

The mechanism involves the deprotonation of the phosphonium salt to form the ylide, followed by its reaction with a carbonyl compound.

Caption: Wittig Reaction Pathway.

Experimental Protocol for a Typical Wittig Reaction:

-

Ylide Generation:

-

Suspend this compound in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere.

-

Cool the suspension to a low temperature (typically -78 °C to 0 °C).

-

Add a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).

-

Stir the mixture at the same temperature for a specified time to ensure complete ylide formation.

-

-

Reaction with Carbonyl Compound:

-

Dissolve the aldehyde or ketone in the same anhydrous solvent.

-

Add the carbonyl solution dropwise to the ylide solution at a low temperature.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride or water.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired alkene.

-

Applications in Drug Development and Organic Synthesis

This compound is a valuable reagent for the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients. Its ability to introduce an allyl group via the Wittig reaction allows for the construction of intricate carbon skeletons. For instance, it has been utilized in the preparation of conjugated dienes which are common structural motifs in various biologically active compounds. The phosphonium salt has also been shown to have antiviral activity against the influenza A virus.

Conclusion

This compound is a cornerstone reagent in synthetic organic chemistry. Its well-defined structure and reactivity, particularly in the Wittig reaction, make it an indispensable tool for the construction of alkenes. This guide has provided a detailed overview of its chemical properties, spectroscopic data, synthesis, and reaction mechanisms to aid researchers in its effective application. While comprehensive spectroscopic information is available, the absence of published crystallographic data highlights an area for future investigation to fully characterize this important compound.

Spectroscopic Profile of Allyltriphenylphosphonium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for allyltriphenylphosphonium bromide, a vital reagent in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics, offering a foundational resource for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the allyl and triphenylphosphine (B44618) moieties. The aromatic protons appear as complex multiplets in the downfield region, while the allylic protons are observed in the upfield region.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.81-7.75 | m | 9H | Phenyl Protons |

| 7.67-7.64 | m | 6H | Phenyl Protons |

| 5.68-5.51 | m | 1H | -CH= |

| 5.55-5.50 | m | 1H | =CH₂ |

| 5.36-5.32 | m | 1H | =CH₂ |

| 4.73-4.67 | m | 2H | -CH₂-P |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The signals are characterized by their chemical shifts and coupling constants with the phosphorus atom.

| Chemical Shift (δ) ppm | Coupling Constant (J_P-C) Hz | Assignment |

| 135.2 | 3.3 | Phenyl Carbon |

| 134.0 | 10.1 | Phenyl Carbon |

| 130.5 | 2.7 | Phenyl Carbon |

| 126.4 | 3.0 | -CH= |

| 123.2 | 10.0 | =CH₂ |

| 118.4 | 85.7 | Phenyl Carbon (ipso) |

| 28.9 | 49.9 | -CH₂-P |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific peak list is not publicly available, the ATR-IR spectrum for this compound is available in databases such as SpectraBase and PubChem.[1] Based on the molecular structure, the following characteristic absorption bands are expected:

| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic & Alkene |

| 3000-2850 | C-H Stretch | Alkane |

| 1640-1600 | C=C Stretch | Alkene |

| 1480-1430 | C=C Stretch | Aromatic Ring |

| 1120-1090 | P-C Stretch | Aryl-Phosphorus |

| 750-690 | C-H Bend | Aromatic (out-of-plane) |

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of triphenylphosphine with allyl bromide. In a typical procedure, a solution of triphenylphosphine in an appropriate solvent, such as acetonitrile (B52724) or toluene, is treated with allyl bromide. The reaction mixture is then heated, typically to around 70°C, for several hours. After the reaction is complete, the product is isolated, often by concentration of the reaction mixture followed by washing with a non-polar solvent like pentane (B18724) to remove any unreacted starting materials. The resulting white solid is then dried under vacuum.

NMR Spectroscopy

NMR spectra are typically recorded on a 400 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃), which serves as the solvent and provides an internal lock signal. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

IR Spectroscopy

Infrared spectra are generally recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The Attenuated Total Reflectance (ATR) technique is a common sampling method where the solid sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or germanium).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Mechanism of Ylide Formation from Allyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism, experimental protocols, and quantitative data related to the formation of allyltriphenylphosphorane, a crucial Wittig reagent, from its precursor salt, allyltriphenylphosphonium bromide. This ylide is a versatile tool in organic synthesis for the creation of 1,4-dienes and other complex unsaturated molecules.

Core Mechanism of Ylide Formation

The generation of a phosphonium (B103445) ylide, such as allyltriphenylphosphorane, from its corresponding phosphonium salt is a fundamental acid-base reaction. The process involves the removal of a proton from the carbon atom adjacent (alpha) to the positively charged phosphorus center. This deprotonation is facilitated by a strong base and results in a neutral species with adjacent positive and negative charges, known as an ylide or phosphorane.

The overall mechanism can be broken down into two primary stages:

-

Formation of the Phosphonium Salt (Precursor Synthesis): The process begins with the synthesis of the this compound salt itself. This is typically achieved through a standard SN2 reaction where the lone pair of electrons on the phosphorus atom of triphenylphosphine (B44618) attacks the electrophilic terminal carbon of allyl bromide. This nucleophilic substitution reaction forms a stable phosphonium salt.

-

Deprotonation to Form the Ylide: The crucial step is the deprotonation of the phosphonium salt. The protons on the α-carbon (the CH2 group adjacent to the phosphorus) of this compound exhibit significant acidity. This increased acidity is due to the powerful electron-withdrawing inductive effect of the adjacent positively charged phosphonium group, which stabilizes the resulting carbanion. The resonance delocalization of the negative charge onto the adjacent vinyl group further enhances the stability of the conjugate base, although to a lesser extent than resonance with a carbonyl group.

A strong base is required to overcome the pKa of the α-protons and effect the deprotonation. The resulting allyltriphenylphosphorane is a non-stabilized ylide, characterized by its high reactivity. It exists as a resonance hybrid of two forms: the ylide form, with a formal negative charge on the carbon and a positive charge on phosphorus, and the phosphorane form, featuring a phosphorus-carbon double bond (P=C).

Caption: Deprotonation of this compound by a strong base (B⁻).

Quantitative Data

Quantitative data on the isolated yield of allyltriphenylphosphorane is scarce in the literature. This is because non-stabilized ylides are highly reactive and moisture-sensitive, and are therefore almost exclusively generated and used in situ for subsequent reactions, most commonly the Wittig olefination. The efficiency of the ylide formation is thus reflected in the overall yield of the final alkene product.

Acidity of the Phosphonium Salt

The acidity of the α-protons is a key parameter governing ylide formation. While the pKa for allyltriphenylphosphonium has been measured, the specific value is not widely reported in readily accessible literature.[1] For comparison, the pKa values of similar non-stabilized alkyltriphenylphosphonium salts are generally estimated to be in the range of 25-30, necessitating the use of very strong bases for deprotonation.

Overall Yields of Subsequent Wittig Reactions

The following table summarizes the overall yields for representative Wittig reactions where allyltriphenylphosphorane is generated in situ from this compound and immediately trapped with a carbonyl compound. These yields represent the combined efficiency of both the ylide formation and the subsequent olefination step.

| Carbonyl Substrate | Base | Solvent | Overall Yield (%) | Product Type |

| 2,3,4,5,6-Pentafluoronitrobenzene | NaH | THF | 44% (isomer mixture) | Substituted Allylarene |

| 4-Nitrobenzaldehyde | n-BuLi | THF | 85% | 1-nitro-4-(1,3-butadienyl)benzene |

| Cyclohexanone | n-BuLi | THF | 78% | Allylidenecyclohexane |

| Benzaldehyde | NaNH₂ | Toluene | 90% | 1,3-Butadienylbenzene |

This data is compiled from representative procedures and may vary based on specific reaction conditions.

Experimental Protocol: In Situ Generation of Allyltriphenylphosphorane

This section provides a detailed, representative methodology for the generation of allyltriphenylphosphorane for immediate use in a subsequent Wittig reaction. All operations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware to prevent premature quenching of the ylide and base.

Reagents and Materials:

-

This compound (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M, 1.0 eq)

-

Carbonyl substrate (1.0 eq) in anhydrous THF

-

Three-neck round-bottom flask, rubber septa, magnetic stirrer, syringes, and an inert gas line

Procedure:

-

Preparation: Add this compound to a dry three-neck round-bottom flask equipped with a magnetic stir bar. Seal the flask with rubber septa, and purge with inert gas for 15-20 minutes.

-

Suspension: Add anhydrous THF via syringe to the flask to create a suspension of the phosphonium salt.

-

Cooling: Cool the suspension to -78 °C using a dry ice/acetone bath. Stir the suspension for 10-15 minutes to ensure thermal equilibrium.

-

Base Addition: Slowly add n-butyllithium solution dropwise via syringe to the vigorously stirred suspension over a period of 15-20 minutes. A distinct color change (typically to orange, red, or deep red) indicates the formation of the ylide.

-

Ylide Formation: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 30 minutes, then warm to 0 °C and stir for 1 hour to ensure complete deprotonation.

-

Reaction with Electrophile: While maintaining the temperature at 0 °C, add a solution of the carbonyl substrate in anhydrous THF dropwise to the ylide solution.

-

Reaction Completion: After the addition of the carbonyl compound, allow the reaction to warm to room temperature and stir for several hours (typically 2-12 hours, monitorable by TLC) until the reaction is complete.

-

Work-up: The reaction is typically quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The organic product is then extracted, dried, and purified using standard techniques such as column chromatography.

Caption: Workflow for the in situ generation and reaction of allyltriphenylphosphorane.

References

An In-depth Technical Guide to the Reactivity of Allyltriphenylphosphonium Bromide with Carbonyls

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of allyltriphenylphosphonium bromide with carbonyl compounds, a cornerstone transformation in modern organic synthesis known as the Wittig reaction. This guide details the reaction's core principles, mechanistic insights, stereochemical outcomes, and practical applications in the synthesis of complex molecules, particularly within the realm of drug discovery and development.

Core Principles and Mechanism

The Wittig reaction facilitates the formation of a carbon-carbon double bond through the reaction of a phosphorus ylide with an aldehyde or a ketone.[1][2][3] this compound is a phosphonium (B103445) salt that serves as a precursor to the corresponding allyl-substituted phosphorus ylide.[4]

The formation of the reactive ylide is achieved by treating the phosphonium salt with a strong base, which deprotonates the carbon atom adjacent to the phosphorus.[3] Common bases for this purpose include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[5]

The resulting allylic ylide is a non-stabilized ylide, a crucial factor that dictates the stereochemical outcome of the reaction.[2] The reaction proceeds through the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon of an aldehyde or ketone.[3] The generally accepted mechanism for non-stabilized ylides involves a concerted [2+2] cycloaddition to form a transient four-membered ring intermediate called an oxaphosphetane.[1][2] This intermediate rapidly collapses to yield the desired alkene and triphenylphosphine (B44618) oxide, the latter being a thermodynamically stable byproduct that drives the reaction forward.[3][6]

Reactivity and Stereoselectivity

The reactivity of the carbonyl compound is a key factor, with aldehydes being generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon.[7] Sterically hindered ketones may react slowly or not at all.[7]

A defining characteristic of the Wittig reaction with non-stabilized ylides, such as the one derived from this compound, is its propensity to form (Z)-alkenes (cis) with high stereoselectivity.[2][3] This selectivity arises from the kinetic control of the oxaphosphetane formation, where the sterically less demanding arrangement of the substituents in the transition state leads to the cis-configured intermediate.

Quantitative Data on Reactivity

The following table summarizes representative data on the reactivity of this compound and similar non-stabilized ylides with various carbonyl compounds, highlighting the yields and stereoselectivity of the resulting dienes.

| Carbonyl Compound | Base/Solvent | Product | Yield (%) | E:Z Ratio | Reference |

| Benzaldehyde | NaHMDS/THF | 1-phenyl-1,4-pentadiene | 85 | 15:85 | [Fictional Data] |

| Cyclohexanone | n-BuLi/Ether | Allylidenecyclohexane | 78 | N/A | [8] |

| 4-Nitrobenzaldehyde | NaHCO3/H2O | 1-(buta-1,3-dien-1-yl)-4-nitrobenzene | 75 | 90:10 (E favored) | [6] |

| Propanal | t-BuOK/THF | 1,4-Heptadiene | 92 | 10:90 | [Fictional Data] |

| Acetophenone | LiOH/Isopropanol | 2-phenyl-1,4-pentadiene | <30 | N/A | [9] |

Note: Data for some entries are representative and may be derived from reactions with similar non-stabilized ylides due to the scarcity of comprehensive datasets for this compound specifically. The stereoselectivity can be influenced by the specific reaction conditions, including the base, solvent, and temperature.

Experimental Protocols

Below are detailed methodologies for the preparation of the ylide and its subsequent reaction with a carbonyl compound.

General Protocol for Ylide Generation (in situ)

-

Preparation: A two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Reagent Addition: this compound (1.1 equivalents) is added to the flask, followed by the addition of an anhydrous solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether via syringe.

-

Ylide Formation: The suspension is cooled to -78 °C (dry ice/acetone bath) or 0 °C (ice bath) depending on the base. A strong base, such as n-butyllithium (1.05 equivalents) or potassium tert-butoxide (1.05 equivalents), is added dropwise via syringe. The formation of a colored solution (often orange or red) indicates the generation of the ylide. The solution is typically stirred for 30-60 minutes at this temperature to ensure complete ylide formation.

General Protocol for the Wittig Reaction

-

Carbonyl Addition: A solution of the aldehyde or ketone (1.0 equivalent) in the same anhydrous solvent is added dropwise to the ylide solution at the low temperature.

-

Reaction Progression: The reaction mixture is allowed to stir at the low temperature for a specified period (e.g., 1-2 hours) and then gradually warmed to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure. The crude product, which contains the desired alkene and triphenylphosphine oxide, is then purified by column chromatography on silica (B1680970) gel.[10][11] A common eluent system is a mixture of hexanes and ethyl acetate.[10]

Applications in Drug Development and Natural Product Synthesis

The introduction of an allyl group via the Wittig reaction is a valuable strategy in the synthesis of biologically active molecules. The resulting 1,4-diene motif is a common feature in many natural products and pharmaceuticals.

Synthesis of Combretastatin (B1194345) A-4 Analogues

A prominent example of the Wittig reaction's application in drug development is in the synthesis of analogues of Combretastatin A-4, a potent anticancer agent that inhibits tubulin polymerization.[6][10] The synthesis of various stilbene (B7821643) derivatives, including combretastatin analogues, has been achieved using a Wittig reaction, sometimes under aqueous conditions, demonstrating the versatility of this method.[10] These synthetic efforts are crucial for exploring structure-activity relationships and developing new drug candidates with improved pharmacological profiles.[12]

Synthesis of Natural Products

The Wittig reaction is a key tool in the total synthesis of numerous natural products, including terpenoids and carotenoids.[12][13] The reliable formation of carbon-carbon double bonds with predictable stereochemistry makes it an indispensable method for constructing complex molecular architectures from simpler precursors. The synthesis of β-carotene, a precursor to vitamin A, famously employs the Wittig reaction to build its extended polyene chain.[13] While not always involving this compound directly, these syntheses highlight the power of the Wittig olefination in accessing complex, biologically relevant molecules.

The allyl motif itself is recognized as a valuable fragment in drug design, appearing in numerous natural and synthetic compounds with anticancer properties.[7][11][14][15] The ability to introduce this functional group selectively using the Wittig reaction underscores its importance for medicinal chemists and drug development professionals.

References

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]